2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide consists of a pyridine ring substituted with a chloro group, a hydroxy group, and an isopropyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current search results.Scientific Research Applications
Antiviral Activity Studies
A study by Holy et al. (2002) explored the antiviral activities of various pyrimidine derivatives, focusing on their inhibition of herpes viruses and retroviruses like HIV. The research highlighted how different substitutions at specific positions of the pyrimidine ring could impact antiviral efficacy (Holy et al., 2002).
Synthesis and Chemical Properties
Aksamitowski et al. (2017) reported on the synthesis of novel N'-hydroxy-N-alkylpyridinecarboximidamides, including a detailed comparison of various synthetic methods. This study is crucial for understanding the chemical properties and potential applications of such compounds (Aksamitowski et al., 2017).
Crystal Structure Analysis
The work of Rajam et al. (2017) involved the crystal structure analysis of various pyrimidine derivatives. This research is significant for understanding the molecular interactions and stability of these compounds, which is essential for their potential applications in various fields (Rajam et al., 2017).
Reactivity Studies
Rouchaud et al. (1997) conducted a study on the reactivity of 2-substituted 3-ethylsulfonylpyridines, providing insights into the chemical behavior of similar pyridine derivatives under various conditions. This research is valuable for understanding the reactivity patterns of these compounds, which could be applied in different scientific contexts (Rouchaud et al., 1997).
Polysubstituted Pyridinecarboxylic Acid Derivatives
Dubois et al. (1996) explored the generation of polysubstituted 2-pyridinecarboxylic acid derivatives, which can be crucial for the development of new pharmaceuticals and chemical intermediates (Dubois et al., 1996).
Spectroscopic Studies
Spinner and Yeoh (1971) conducted spectroscopic studies on pyridine derivatives, providing essential data for understanding their electronic structures and potential applications in various scientific fields (Spinner & Yeoh, 1971).
Properties
IUPAC Name |
2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCXQPIMGQBIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=C(C=C1)/C(=N/O)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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